Colchinoic acid
Description
Colchinoic acid (synonyms: Colchicinoic acid, Allocolchiceine) is a tubulin-binding biochemical with the molecular formula C21H23NO6 and a molecular weight of 385.41 g/mol . Its CAS registry number is 6714-14-3, and it is structurally derived from colchicine through hydrolytic ring C contraction via a benzilic-type rearrangement . This compound exhibits a density of 1.31 g/cm³ and requires storage at -20°C (powder) or -80°C (in solvent) to maintain stability .
As a tubulin-targeting compound, this compound shares functional similarities with other microtubule-modulating agents but differs in its binding mechanism and structural configuration . Its role in disrupting microtubule dynamics makes it relevant in studying cytoskeletal disorders and antimitotic therapies.
Properties
CAS No. |
6714-14-3 |
|---|---|
Molecular Formula |
C21H23NO6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylic acid |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-16-8-6-12-10-17(26-2)19(27-3)20(28-4)18(12)14-7-5-13(21(24)25)9-15(14)16/h5,7,9-10,16H,6,8H2,1-4H3,(H,22,23)(H,24,25) |
InChI Key |
ZAIRUODZMPTJLF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |
Appearance |
Solid powder |
Other CAS No. |
6714-14-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Allocolchicein, Allocolchiceine, allocolchicine, Colchicic acid (8CI), Colchinoic acid, Colchicinoic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Nomenclature Clarification
The term "colchinoic acid" may refer to:
-
A misspelling of colchicine (PubChem CID 6167 ), a well-characterized tropolone alkaloid derived from Colchicum species.
-
A theoretical oxidative or hydrolytic derivative of colchicine, though no peer-reviewed studies confirm its synthesis or reactivity.
-
A region-specific or obsolete synonym not indexed in modern databases.
Reactivity of Structurally Related Compounds
If "this compound" is hypothesized as a derivative of colchicine, insights can be extrapolated from known reactions of colchicine and analogous tropolones:
Oxidation Reactions
Colchicine undergoes oxidation at its methoxy groups or tropone ring. For example:
Such reactions typically modify the bioactive scaffold but are not documented for "this compound" .
Hydrolysis
Acid- or base-catalyzed hydrolysis of colchicine’s acetamide group yields colchiceine , a primary alcohol:
This pathway does not produce carboxylic acid derivatives like "this compound" .
Electrophilic Substitution
Tropolone rings in colchicine participate in electrophilic aromatic substitution (e.g., nitration, sulfonation). For example:
No analogous studies exist for hypothetical "this compound" .
Comparative Analysis of Acid Derivatives
The reactivity of carboxylic acid derivatives (e.g., chlorogenic acid , crotonic acid ) provides indirect insights:
Research Recommendations
To address this knowledge gap:
-
Synthetic Studies : Design experiments to oxidize colchicine’s alcohol or ketone groups to carboxylic acids.
-
Spectroscopic Characterization : Use NMR and MS to confirm the structure of any putative "this compound."
-
Database Updates : Submit validated data to PubChem or Reaxys to establish nomenclature clarity.
Limitations
-
No experimental data or computational studies validate the existence or reactivity of "this compound."
-
The term may originate from non-peer-reviewed sources, outdated literature, or regional nomenclature.
Comparison with Similar Compounds
Colchicine and Derivatives
Colchinoic acid is structurally related to colchicine, a well-characterized alkaloid. While both compounds bind tubulin, this compound lacks the tropolone ring of colchicine, which is critical for the latter’s high-affinity interaction with tubulin’s β-subunit . This structural difference reduces this compound’s binding efficacy but alters its toxicity profile.
Key Differences :
- Colchicine : Binds irreversibly to tubulin, inhibiting microtubule polymerization and mitosis.
- This compound: Exhibits weaker binding affinity due to the absence of the tropolone moiety, leading to reversible effects on microtubules .
Allocolchicine
Allocolchicine, another analogue, shares a tricyclic structure with this compound but retains a modified tropolone ring. Molecular docking studies suggest that allocolchicine’s planar structure enhances its interaction with tubulin compared to this compound .
Comparison with Functionally Similar Compounds
PIH (Ciliogenesis Inhibitor)
PIH destabilizes microtubules by antagonizing Hedgehog (Hh) signaling and repressing cilia biogenesis . Unlike this compound, which directly binds tubulin, PIH acts indirectly by promoting α-tubulin disassembly.
Chlorpyrifos-oxon
It inhibits acetylcholinesterase (AChE), highlighting the diversity of mechanisms among tubulin-binding and non-tubulin compounds .
Research Findings and Data
Toxicity Profiles
This compound’s toxicity is lower than that of colchicine, as shown in molecular docking analyses. The absence of the tropolone ring reduces its ability to disrupt mitosis irreversibly, making it a safer candidate for experimental studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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